molecular formula C10H10N4O3 B8774500 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8774500
M. Wt: 234.21 g/mol
InChI Key: CCLWURIPFUHRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-methyl-1,2,4-triazole

InChI

InChI=1S/C10H10N4O3/c1-7-11-6-13(12-7)9-4-3-8(14(15)16)5-10(9)17-2/h3-6H,1-2H3

InChI Key

CCLWURIPFUHRBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methyl-1H-1,2,4-triazole (5.0 g, 60.2 mmol), 1-chloro-2-methoxy-4-nitrobenzene (11.3 g, 60.2 mmol), and KOH flakes (3.4 g, 48.1 mmol) in anhydrous DMSO (50 mL) was heated at 80° C. for 6 h. The reaction mixture was allowed to cool to rt and was poured into 800 mL of water with vigorous stirring. The aqueous mixture was extracted with EtOAc (3×200 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude residue was purified using silica gel chromatography (0-2% MeOH/chloroform, linear gradient) to afford 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (3.7 g, 26% yield). LC-MS (M+H)++235.2.
Quantity
5 g
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reactant
Reaction Step One
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11.3 g
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reactant
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0 (± 1) mol
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reactant
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50 mL
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800 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Step F (1): A mixture of 3-methyl-1H-1,2,4-triazole (5.0 g, 60.2 mmol), 1-chloro-2-methoxy-4-nitrobenzene (11.3 g, 60.2 mmol), and KOH flakes (3.4 g, 48.1 mmol) in anhydrous DMSO (50 mL) was heated at 80° C. for 6 h. The reaction mixture was allowed to cool to rt and was poured into 800 mL of water with vigorous stirring. The aqueous mixture was extracted with EtOAc (3×200 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude residue was purified using silica gel chromatography (0-2% MeOH/chloroform, linear gradient) to afford 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (3.7 g, 26% yield). LC-MS (M+H)+=235.2.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5 g
Type
reactant
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11.3 g
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reactant
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0 (± 1) mol
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reactant
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50 mL
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800 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-chloro-5-nitroanisole (1.0 g, 5.2 mmol), 3-methyl-1H-1,2,4-triazole (1.74 g, 20.9 mmol) and potassium hydroxide (0.44 g, 7.8 mmol) in dimethyl sulfoxide (5 ML) was heated to 80° C. under an atmosphere of nitrogen for two days. Water and 1M aqueous hydrogen chloride solution was added and the reaction was stirred for 45 minutes. The precipitate was filtered off, washed with water, dissolved in dichloromethane. The aqueous layer was extracted twice with dichloromethane. The combined organic layers were washed with water, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by reversed preparative HPLC using acetonitril/water (0.1% formic acid) to yield the title compound as a yellow solid (77 mg, 6%). MS ISP (m/e): 235.2 (100) [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=8.88 (s, 1H), 8.10 (d, 1H), 7.96-8.02 (m, 2H), 4.10 (s, 3H), 2.51 (s, 3H).
Quantity
1 g
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reactant
Reaction Step One
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1.74 g
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reactant
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0.44 g
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Yield
6%

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